molecular formula C9H16N4 B1465710 N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine CAS No. 1306259-39-1

N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine

Cat. No.: B1465710
CAS No.: 1306259-39-1
M. Wt: 180.25 g/mol
InChI Key: LBBVSXWEQPZBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H18N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-propan-2-ylpyrimidine-4-amine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine oxide.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine
  • N,N-DIMETHYL-N’-(6-PHENYL-2-PYRIDIN-2-YLPYRIMIDIN-4-YL)ETHANE-1,2-DIAMINE

Uniqueness

N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and ethane-1,2-diamine moiety contribute to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

1306259-39-1

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N'-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H16N4/c1-7(2)8-5-9(11-4-3-10)13-6-12-8/h5-7H,3-4,10H2,1-2H3,(H,11,12,13)

InChI Key

LBBVSXWEQPZBSG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NC=N1)NCCN

Canonical SMILES

CC(C)C1=CC(=NC=N1)NCCN

Origin of Product

United States

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